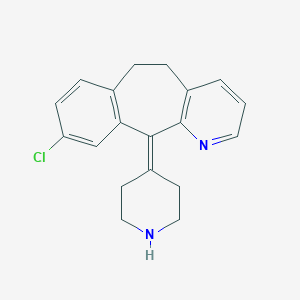

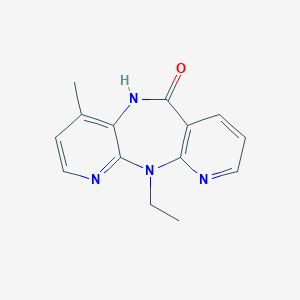

8-Dechloro-9-chloro Desloratadine

カタログ番号 B122534

CAS番号:

117811-13-9

分子量: 310.8 g/mol

InChIキー: XGJJLWDKUCVCNM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Dechloro-9-chloro Desloratadine is an impurity of Desloratadine, which is an active metabolite of Loratadine .

Synthesis Analysis

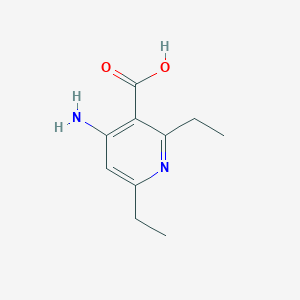

The synthesis of multicomponent crystal (MCC) of desloratadine was performed between desloratadine and 26 coformers using an equimolar ratio with a solvent evaporation technique .Molecular Structure Analysis

The molecular formula of 8-Dechloro-9-chloro Desloratadine is C19H19ClN2. The IUPAC name is 14-chloro-2-piperidin-4-ylidene-4-azatricyclo [9.4.0.0 3,8]pentadeca-1 (11),3 (8),4,6,12,14-hexaene .Physical And Chemical Properties Analysis

The molecular weight of 8-Dechloro-9-chloro Desloratadine is 310.82 g/mol. It has a computed XLogP3 value of 4.5, indicating its lipophilicity. It has one hydrogen bond donor count and two hydrogen bond acceptor counts .科学的研究の応用

Metabolic Pathways and Enzymatic Activity

- Enzymatic Formation : The formation of 3-hydroxydesloratadine, a major metabolite of desloratadine, involves the catalytic action of enzymes CYP2C8 and UGT2B10, followed by deconjugation. This process was elucidated through studies using human hepatocytes and liver microsomes, shedding light on the metabolic pathways of desloratadine (Kazmi et al., 2015).

Pharmacologic Profile

- Histamine H1-Receptor Binding : Desloratadine exhibits significant potency and selectivity in binding to the histamine H1-receptor. This property underlines its use in treating allergic conditions like rhinitis and chronic urticaria, as demonstrated by various studies (Henz, 2001).

Anti-Allergic and Anti-Inflammatory Effects

- Inhibition of Allergic Responses : Desloratadine has been observed to inhibit the expression of cell adhesion molecules and the generation and release of inflammatory mediators and cytokines, contributing to its efficacy in treating allergies and inflammation (Agrawal, 2001).

Molecular Interactions

- Complex Formation with β-Cyclodextrin : Studies involving NMR spectroscopy have shown that desloratadine forms a 1:1 inclusion complex with β-Cyclodextrin. This interaction could be crucial for understanding its pharmacokinetics and stability (Ali et al., 2007).

Analytical Methodologies

- Quantitative Analysis : Advanced analytical methods such as micellar liquid chromatography have been developed for the determination of desloratadine and its metabolites in various matrices. These methodologies facilitate accurate and efficient analysis crucial for pharmaceutical quality control and research (Belal et al., 2016).

Enzyme Inhibition Potential

- Selective Inhibition of UGT2B10 : Desloratadine has been identified as a selective inhibitor of the enzyme UGT2B10, an important aspect considering drug interactions and metabolic pathways (Kazmi et al., 2015).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

14-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-6-5-13-3-4-15-2-1-9-22-19(15)18(17(13)12-16)14-7-10-21-11-8-14/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJJLWDKUCVCNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437290 |

Source

|

| Record name | 8-Dechloro-9-chloro Desloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Dechloro-9-chloro Desloratadine | |

CAS RN |

117811-13-9 |

Source

|

| Record name | 8-Dechloro-9-chloro Desloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

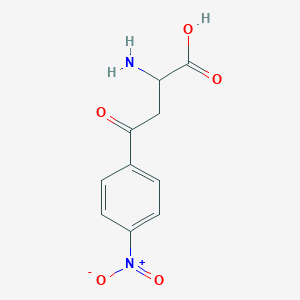

2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid

153212-72-7

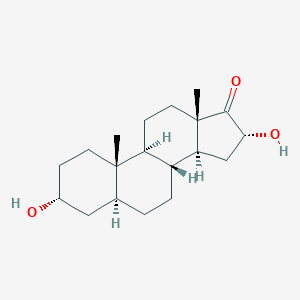

16|A-hydroxyandrosterone

14167-49-8

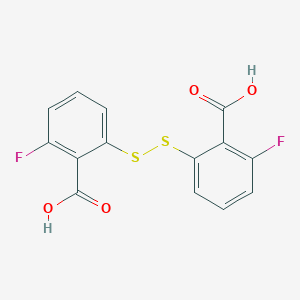

2,2'-Dithiobis(6-fluorobenzoic Acid)

147027-64-3

2-[(4-Ethylphenoxy)methyl]oxirane

2930-02-1

![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)

![(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122463.png)

![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)

![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)